Saponarin

描述

Definition and Chemical Classification of Saponarin as a Di-C-glycosyl-O-glycosyl Flavone (B191248)

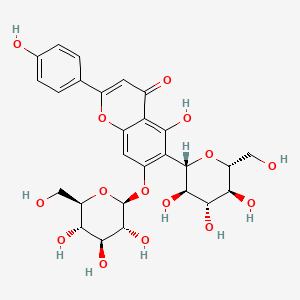

This compound is formally classified as a di-C-glycosyl-O-glycosyl flavone. Chemically, it is known as apigenin-6-C-glucosyl-7-O-glucoside or isovitexin-7-O-glucoside. researchgate.netnih.govkspbtjpb.orgkspbtjpb.org Its molecular formula is C₂₇H₃₀O₁₅, and its molecular weight is 594.5 g/mol . caymanchem.comwikipedia.orgmedkoo.com It is a flavonoid glycoside, characterized by the presence of two glucose units attached to an apigenin (B1666066) backbone, one via a carbon-carbon bond (C-glycosyl) and the other via an oxygen-carbon bond (O-glycosyl). researchgate.netnih.govnih.gov This unique glycosylation pattern contributes to its specific chemical and biological properties.

Historical Context and Significance in Phytochemical Research

Research into this compound has been ongoing, with studies highlighting its presence and potential biological implications in various plant species. researchgate.netnih.gov The investigation of flavonoids, including this compound, has been a significant area within phytochemical research for many years, driven by their diverse biological functions and potential health benefits. kspbtjpb.orgtandfonline.com Early studies identified this compound as a naturally occurring diglycoside flavone in plants like barley, and its presence was associated with various beneficial properties. kspbtjpb.orgkspbtjpb.org

Ubiquity and Predominant Accumulation in Plant Species, notably Hordeum vulgare L. (Barley) and Gypsophila trichotoma Wend.

This compound is widely distributed in the plant kingdom, being found in various species. researchgate.netnih.govnih.gov It is predominantly accumulated in the young green leaves of barley (Hordeum vulgare L.). researchgate.netnih.govnih.gov In barley sprouts, this compound can be a significant phenolic compound, accounting for approximately 72% of the total polyphenol content, with reported concentrations around 1143 mg per 100 g in young barley leaves. chemfaces.comresearchgate.netacs.org Its accumulation in barley is influenced by various environmental factors, including light intensity and temperature. kjssf.orgacs.org

Beyond barley, this compound has been documented in other plant species. It is a main component of the flavonoid fraction in Gypsophila trichotoma and Gypsophila elegans. researchgate.net It has also been identified in the flowers of Hibiscus syriacus and Phalaenopsis hybrids, as well as in Passiflora species and Saponaria officinalis. nih.govwikipedia.orgacs.org Recent research has also identified this compound in barley root exudates, suggesting a potential role in allelopathic interactions. mdpi.com Furthermore, this compound has been found in the leaves of Laelia furfuracea, an orchid species. mdpi.com

Overview of Established Biological Functions and Pharmacological Properties

This compound exhibits a range of established biological functions and pharmacological properties, primarily linked to its antioxidant and anti-inflammatory activities. researchgate.netnih.govnih.govmedchemexpress.com

Key established properties include:

Antioxidant Activity: this compound acts as a natural antioxidant, protecting against oxidative damage. nih.govchemfaces.comresearchgate.netmedchemexpress.com It has been shown to prevent lipid peroxidation in cell-free assays and reduce oxidative stress in in vivo models. caymanchem.comchemfaces.commedchemexpress.com

Anti-inflammatory Effects: this compound demonstrates anti-inflammatory properties by modulating signaling pathways, such as inhibiting NF-κB and MAPK phosphorylation and reducing the production of pro-inflammatory mediators like TNF-α and IL-1β. nih.govchemfaces.comresearchgate.netmedchemexpress.commdpi.com

Hepatoprotective Activity: Studies have indicated that this compound has hepatoprotective effects against induced liver damage in rats. nih.govchemfaces.commedchemexpress.comcore.ac.uknih.gov

Hypoglycemic Activity: this compound has shown potential in reducing blood glucose levels and inhibiting α-glucosidase activity. nih.govtandfonline.comchemfaces.commedchemexpress.com

Other Properties: Research also suggests potential roles in regulating blood pressure (slight antihypertensive activity), and influencing skin barrier genes. caymanchem.comchemfaces.commedchemexpress.com

Current Research Trends and Unaddressed Knowledge Gaps in this compound Studies

Current research on this compound continues to explore its potential therapeutic applications, particularly in the context of oxidative and inflammatory disorders. researchgate.netnih.govnih.gov Studies are investigating its effects on various cellular signaling pathways and its potential in treating conditions like liver diseases, high blood glucose, and obesity. researchgate.netnih.govnih.gov

Despite the progress, several knowledge gaps remain. The complete biosynthetic pathway of C-glycosyl flavones, including some steps involved in this compound synthesis, is not yet fully elucidated in plants. researchgate.netnih.govacs.org While the role of certain enzymes like UDP-Glc:flavone-7-O-glycosyltransferase (OGT) in the final steps of this compound biosynthesis has been studied, the intricate regulatory mechanisms are still being investigated. kspbtjpb.orgkspbtjpb.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174201 | |

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20310-89-8 | |

| Record name | Saponarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20310-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPONARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Saponarin Biosynthesis and Metabolic Pathways

Elucidation of the Phenylalanine Biosynthesis Pathway as the Precursor

The biosynthetic route to flavonoids, including saponarin, begins with the general phenylalanine pathway. nih.govacs.org Phenylalanine, an essential aromatic amino acid, serves as the initial building block for the synthesis of a wide array of plant secondary metabolites, such as flavonoids. nih.govwikipedia.org The enzyme phenylalanine ammonia-lyase catalyzes the conversion of phenylalanine to cinnamic acid, marking an early step in this pathway that provides the necessary precursors for the subsequent formation of the flavonoid core structure. wikipedia.org

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound involves several distinct enzymatic transformations mediated by key enzymes. Current time information in Chatham County, US.nih.govnih.govnih.govnih.govnih.gov

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) in Naringenin (B18129) Formation

The initial committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS). nih.govacs.orgwikipedia.org CHS facilitates the sequential condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA, leading to the formation of naringenin chalcone. nih.govacs.orgwikipedia.org Although naringenin chalcone can undergo spontaneous cyclization, this process is significantly accelerated and directed in plant cells by the enzyme chalcone isomerase (CHI). nih.govacs.orgwikipedia.orgfrontiersin.org CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone, yielding naringenin. nih.govacs.orgfrontiersin.orgnih.gov Naringenin is a crucial flavanone (B1672756) intermediate that serves as a branch point for the synthesis of various classes of flavonoids, including those ultimately leading to this compound. nih.govacs.orgfrontiersin.org

UDP-Glc:Flavone-7-O-glycosyltransferase (OGT) in Conversion of Isovitexin (B1672635) to this compound

This compound is structurally defined by the presence of a glucose unit attached to isovitexin at the 7-O position. nih.govacs.org This specific glycosylation reaction is catalyzed by the enzyme UDP-Glc:Flavone-7-O-glycosyltransferase (OGT), also known as UDP-Glc:isovitexin 7-O-glucosyltransferase. nih.govacs.orgresearchgate.netkoreascience.kr OGT utilizes UDP-glucose as the glycosyl donor to attach the glucose residue to the isovitexin molecule, forming the O-glycosidic bond characteristic of this compound. nih.govacs.orgresearchgate.netkoreascience.kr Research, particularly in barley, indicates that the expression levels of HvOGT, the gene encoding OGT, are critical for the accumulation of this compound. koreascience.kr

Role of C-glycosyltransferases (CGTs) in Di-C-glycoside Biosynthesis

This compound is classified as a di-C-glycosyl-O-glycosyl flavone (B191248) due to the presence of a sugar moiety linked to the flavonoid backbone via a stable carbon-carbon bond (C-glycoside) in addition to the O-glycoside linkage. nih.gov The formation of C-glycosidic bonds in flavonoids is catalyzed by C-glycosyltransferases (CGTs). researchgate.netresearchgate.netnii.ac.jpnih.gov These enzymes are responsible for transferring an activated sugar, typically from a UDP-sugar donor, directly to a carbon atom on the flavonoid acceptor molecule. researchgate.netresearchgate.net Isovitexin, a direct precursor of this compound, is an apigenin-6-C-glucoside, indicating a C-glycosidic linkage at the 6 position of the apigenin (B1666066) core. nih.govnih.gov While the specific CGT responsible for the formation of isovitexin within the this compound pathway in barley has not been definitively identified and falls under the category of unelucidated steps, studies on the biosynthesis of other di-C-glycosyl flavonoids have revealed that CGTs can catalyze the formation of di-C-glucosides, sometimes through sequential reactions involving different CGT isoforms with varying substrate specificities. nih.govnih.govresearchgate.netnih.govpnas.org

Unelucidated Steps in Isovitexin Flavone Formation

Despite significant progress in understanding this compound biosynthesis, the precise enzymatic steps that convert the flavanone naringenin into the flavone intermediate apigenin and subsequently lead to the C-glycosylation at the 6 position to form isovitexin are not yet fully elucidated, particularly within the context of the this compound pathway in barley. nih.govacs.orgresearchgate.net This part of the pathway, leading to the formation of the isovitexin flavone precursor, represents a gap in the current understanding of this compound biosynthesis. nih.govacs.orgresearchgate.netnih.gov

Subcellular Localization of this compound Biosynthesis: Cytosolic Face of Endoplasmic Reticulum and Vacuolar Transport

The initial stages of flavonoid biosynthesis, including the production of precursors for this compound, are primarily localized to the cytosolic face of the endoplasmic reticulum (ER) membrane. nih.govacs.org Following its synthesis, this compound is typically transported to and accumulates within the plant vacuole. nih.gov The compartmentalization of this compound in the mesophyll vacuole or leaf epidermis can be enhanced in response to various biotic and abiotic stresses, contributing to the plant's defense mechanisms. nih.gov Studies have demonstrated the transport of flavonoids like this compound and its precursor isovitexin into the vacuole, suggesting that this transport activity is functionally linked to the presence of a complete and active flavonoid biosynthetic pathway. nih.gov

Genetic Regulation of this compound Biosynthesis Genes (e.g., HvCHS1, HvCHI, HvOGT1)

The biosynthesis of this compound involves a series of enzymatic steps, with key genes regulating these processes. Three important genes identified in barley seedlings are chalcone synthase (HvCHS1), chalcone isomerase (HvCHI), and UDP-Glc:isovitexin 7-O-glucosyltransferase (HvOGT1). acs.orgkoreascience.krresearchgate.net

Studies have shown a correlation between this compound content and the expression levels of these genes. koreascience.kr For instance, decreased this compound content in most barley cultivars correlates with reduced expression of HvCHS1 and HvCHI. koreascience.kr HvCHS1 catalyzes the initial step in the flavonoid biosynthesis pathway, forming naringenin chalcone from p-coumaryl-CoA and malonyl-CoA. acs.orgmdpi.com HvCHI then isomerizes naringenin chalcone to naringenin, a precursor for various flavonoids, including this compound. acs.org

Environmental factors, particularly light conditions, significantly influence the expression of these genes. acs.orgresearchgate.netnih.gov The transcriptional activities of HvCHS1, HvCHI, and HvOGT1 genes in barley sprouts have been observed to decrease as the photoperiod decreases. acs.orgresearchgate.netnih.gov Blue light irradiation, specifically, has been reported to upregulate HvOGT1 gene expression, which plays a crucial role in enriching this compound content. nih.gov This suggests that light intensity and quality are important environmental signals affecting the genetic regulation of this compound biosynthesis. acs.orgmdpi.comnih.gov

While HvCHS1 and HvCHI expression levels often correlate with this compound content, the expression of HvOGT1 may remain stable under certain conditions, such as drought stress, even when HvCHS1 and HvCHI expression decreases. acs.orgresearchgate.net This highlights the complex regulatory network governing this compound biosynthesis.

This compound Metabolism and Degradation Pathways (e.g., to Lutonarin)

This compound is not only synthesized but also undergoes metabolic processes, including degradation. A known degradation product of this compound is lutonarin (B8118792). nih.govacs.org Lutonarin is an oxidized product of this compound. nih.govacs.org

The proposed biosynthetic pathway for this compound and lutonarin indicates that this compound can be biologically synthesized from precursors like phenylalanine, p-coumaric acid, naringenin-chalcone, naringenin, and isovitexin, and subsequently degraded to lutonarin. nih.govacs.org

The relative ratio of lutonarin, as an oxidized product of this compound, has been observed to increase with increments in light quantity. researchgate.netnih.govacs.org This suggests that light conditions can influence the balance between this compound synthesis and its degradation to lutonarin.

While the degradation of this compound to lutonarin is recognized, the complete metabolic and degradation pathways of this compound are still areas of ongoing research. Understanding these pathways is crucial for optimizing this compound content in plants like barley.

Ecophysiological Roles of Saponarin in Plants

Saponarin as a Defense Molecule Against Biotic and Abiotic Stresses

Against abiotic stresses, this compound acts as a protective compound. For instance, under elevated UV-B irradiation, this compound accumulates in barley leaves, contributing to UV screening and protecting epidermal and mesophyll tissues. acs.orgresearchgate.netnih.gov This accumulation is associated with improved antioxidant activities and DNA repair mechanisms after UV-B-induced damage. acs.org Studies have shown that UV-induced accumulation of this compound can protect against peroxidative damage under UV-B radiation. nih.gov Flavonoids like this compound can directly block excessive UV-B radiation and alleviate reactive oxygen species (ROS) toxicity in plant cells. nih.gov

This compound also contributes to defense against biotic stresses. C-glycosyl flavones, including this compound, are effective in imparting resistance against insects and fungal diseases in various plants. acs.org For example, in barley, certain rhizosphere bacteria can enhance the accumulation of this compound, suggesting a role in plant defense against microbial agents. acs.org

Impact of Environmental Factors on this compound Accumulation

Light Intensity and Photoperiod Effects on this compound Content and Gene Expression

Light is a critical environmental factor that regulates plant growth and the production of secondary metabolites like flavonoids, including this compound. acs.orgnih.govresearchgate.net Studies have demonstrated a strong correlation between this compound content in barley sprouts and light intensity and/or photoperiod. acs.orgnih.gov

Higher light intensity generally leads to increased this compound content. acs.orgresearchgate.net Research using hydroponic systems with varying levels of natural sunlight shielding showed that the highest this compound content was observed under 100% natural sunlight, with content gradually decreasing as light intensity decreased. acs.orgresearchgate.net A significant relationship has been found between this compound content and cumulative photosynthetic photon flux density (PPFD), indicating the importance of total light exposure. acs.orgnih.govresearchgate.net

Light conditions also affect the gene expression patterns related to this compound biosynthesis. acs.orgnih.govnih.gov The transcriptional activities of genes involved in the this compound biosynthesis pathway, such as HvCHS1, HvCHI, and HvOGT1, can be influenced by light. acs.orgkspbtjpb.orgnih.govkspbtjpb.orgresearchgate.net Blue LED light illumination has been reported to have a positive effect on this compound production in barley sprouts, which is attributed to the upregulation of the HvOGT1 gene expression, a crucial enzyme in this compound synthesis. nih.govnih.govmdpi.comnih.gov Conversely, decreased photoperiod can lead to decreased transcriptional activities of these genes. acs.orgresearchgate.net

Here is a table illustrating the effect of different light intensities on this compound content in barley sprouts:

| Light Intensity (% Natural Sunlight) | This compound Content (mg 100 g⁻¹) |

| 100 | 1329 - 1673 |

| 80 | 17 - 31% reduction vs 100% NS |

| 70 | 25 - 41% reduction vs 100% NS |

| 50 | 29 - 48% reduction vs 100% NS |

Data compiled from search results acs.orgnih.govresearchgate.net. Ranges indicate variation observed in studies.

Temperature Fluctuations and their Influence on this compound Accumulation

Temperature is another significant environmental factor affecting the production of secondary metabolites like flavonoids, which help plants cope with oxidative stress induced by abiotic factors. nih.govkspbtjpb.orgkspbtjpb.org Changes in temperature can elevate this compound content in barley sprouts. kjssf.org

Studies have investigated the effect of both low and high temperatures on this compound accumulation. While some research indicates that exposure to low (4°C) or high (37°C) temperatures for short periods (1 or 2 days) might not significantly change this compound content despite affecting the expression of some biosynthesis genes (HvCHS1, HvCHI), other findings suggest a positive correlation between daily temperature range and this compound biosynthesis. kspbtjpb.orgkjssf.orgmdpi.com Daily temperature differences have been pointed out as a major climatic factor promoting this compound biosynthesis. mdpi.com

Drought Stress and its Correlation with this compound Content

Drought stress is a significant challenge for plant growth, and plants employ various adaptive mechanisms, including the production of functional secondary metabolites like phenols and flavonoids, to alleviate its effects. nih.gov These compounds act as key reactive oxygen species (ROS) scavengers. nih.gov

Drought stress can provoke this compound accumulation in barley. nih.gov Studies on young barley leaves exposed to drought stress showed an increase in this compound content. nih.gov The timing and severity of drought stress can influence the extent of this compound enhancement. nih.gov For instance, applying drought stress during the sprouting stage appeared to provoke a more substantial increase in this compound content compared to the reproductive stage. nih.gov

Plasma Exposure and its Impact on this compound Accumulation

Plasma exposure, specifically nonthermal plasma, has been shown to trigger an increase in the level of this compound in plants like young barley leaves. nih.gov This treatment can stimulate the antioxidant defense system in the plant. nih.gov Nonthermal plasma exposure has been reported to increase the target compound this compound level by 1.5-fold. nih.gov

Effects of Trace Elements and Hydrogen Water

The presence of certain trace elements and the use of hydrogen water can also influence this compound accumulation in plants. While detailed mechanisms require further exploration, some studies suggest that these factors can affect the production of this compound. acs.orgnih.govmdpi.com For example, treatment with a mixture solution of Na⁺ and K⁺ salts under specific light conditions has been shown to optimize this compound production in young barley leaves. nih.govnih.gov Potassium treatment has also been linked to increased this compound accumulation. nih.govnih.gov Additionally, studies have explored the effects of boric acid and selenium, along with hydrogen water, on this compound content in barley sprouts grown under different light conditions. mdpi.com

Seasonal Variation and Optimal Climatic Conditions for this compound Production

This compound content in barley sprouts can exhibit considerable variation depending on environmental conditions, including climate and season. acs.orgmdpi.comresearchgate.net Research indicates that seasonal changes in climatic factors significantly affect this compound production in field-grown barley sprouts. acs.orgmdpi.comresearchgate.net

Studies have shown that higher this compound contents were observed in barley sprouts harvested during specific months, such as March, April, September, and October, compared to those collected from May to August. mdpi.com This suggests that certain periods of the year provide more favorable conditions for this compound accumulation.

Decisive climatic factors influencing this compound biosynthesis appear to include daily temperature differences and light hours. mdpi.com A study found significantly positive correlations between this compound content and daily temperature range and average light period. mdpi.com Conversely, negative correlations were observed with factors such as fresh weight, leaf length, growth index, average daily temperature, accumulated temperature, relative humidity, and rainfall. mdpi.com

For maximizing this compound content in barley sprouts, environmental conditions during the cultivation period have been identified. One study reported optimal conditions including an average temperature of 8.8 °C, a daily temperature range of 14 °C, an accumulated temperature of 328 °C, a daylight period of 7.0 hours, daily average photons of 52 mol m−2, accumulated photons of 2020 mol m−2, relative humidity of 67%, and rainfall of 25.6 mm. mdpi.com

Light intensity is a particularly important environmental factor for this compound production. acs.orgnih.gov Studies using controlled light conditions have demonstrated that higher this compound content is observed under full natural sunlight (100% NS) compared to reduced light intensities. acs.orgnih.gov The this compound content was found to decrease gradually as light intensity decreased. acs.orgnih.gov A significant polynomial relationship has been observed between this compound content and cumulative photosynthetic photon flux density (PPFD), indicating that the total amount of light exposure during growth significantly impacts this compound productivity. nih.gov

The following table summarizes the correlation between this compound content and various environmental parameters based on research findings:

| Environmental Factor | Correlation with this compound Content |

| Daily Temperature Range | Positive |

| Average Light Period | Positive |

| Fresh Weight | Negative |

| Leaf Length | Negative |

| Growth Index | Negative |

| Average Daily Temperature | Negative |

| Accumulated Temperature | Negative |

| Relative Humidity | Negative |

| Rainfall | Negative |

| Light Intensity | Positive |

| Cumulative PPFD | Positive |

Inefficient production of high-saponarin barley sprouts has been noted during summer months, attributed to high precipitation and cloudy weather leading to low light intensity. researchgate.netnih.gov

Regulatory Mechanisms Underlying this compound Production in Response to Stress

This compound synthesis and accumulation are largely stimulated in response to both biotic and abiotic stresses, contributing to the plant's defense response. acs.orgresearchgate.netnih.gov Increased biosynthesis of polyphenols and flavonoids, including this compound, occurs in plants as defense molecules under extreme conditions. acs.orgnih.gov Diverse environmental stresses can significantly accelerate this compound synthesis. acs.orgnih.gov

The biosynthesis of this compound occurs through the flavonoid pathway. acs.orgnih.gov Key enzymes involved include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and UDP-Glc:flavone-7-O-glycosyltransferase (OGT). acs.orgnih.gov Naringenin (B18129) is converted to isovitexin (B1672635), which is then rapidly converted to this compound by OGT. acs.orgnih.gov

Studies have investigated the influence of abiotic signals like light, potassium, and sodium on this compound biosynthesis. researchgate.netresearchgate.netacs.org Higher quantities of blue-rich white light have been shown to enhance reactive oxygen species (ROS) levels and related enzyme activities, as well as photosynthesis and this compound accumulation. researchgate.netresearchgate.net Potassium treatment in water slightly reduced ROS levels and increased this compound accumulation in young barley leaves. researchgate.netresearchgate.net Under high ROS-stimulated light conditions, isovitexin levels decreased while this compound and lutonarin (B8118792) increased, correlating with increased OGT expression, suggesting OGT plays a decisive regulatory role in this compound synthesis. acs.org Salt treatment (NaCl) at certain concentrations has also been shown to significantly increase this compound concentration in barley sprouts, although biomass may decrease. acs.org

Changes in the expression patterns of specialized biosynthetic genes are the molecular basis for the accumulation of metabolites like this compound under specific physiological conditions. researchgate.net The expression pattern of UDP-Glc: Isovitexin 7-O-glucosyltransferase (OGT) is likely responsible for this compound biosynthesis in barley. researchgate.net

Role of this compound in Plant Antioxidant Defense Systems

This compound is recognized for its role in the plant antioxidant defense system. acs.orgresearchgate.netnih.gov It is a significant component of the polyphenolic compounds found in young barley plants and is a predominant bioactive component representing polyphenols. mdpi.com this compound may mitigate oxidative stress by acting as an antioxidant. acs.orgnih.gov

Under elevated CO2 conditions, barley plants accumulated higher contents of phenolic compounds, including this compound, which contributed to an improved antioxidant defense system and increased ROS scavenging enzyme activity. nih.gov UV-B light exposure has also been shown to increase this compound accumulation in barley primary leaves, contributing to the plant's defense against UV-B radiation and alleviation of ROS toxicity. nih.gov

This compound's antioxidant properties are linked to the regulation of signaling pathways associated with antioxidant responses. acs.orgresearchgate.net

This compound Localization within Plant Tissues (e.g., Mesophyll Vacuole, Leaf Epidermis)

This compound is predominantly accumulated in the young green leaves of barley. acs.orgresearchgate.netnih.gov Its localization within plant tissues, specifically the mesophyll vacuole and leaf epidermis, is largely stimulated in response to biotic and abiotic stresses as part of the plant's defense response. acs.orgresearchgate.netnih.gov

In barley, this compound is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient. nih.govoup.com Studies using mutants with inhibited flavonoid biosynthesis have shown that efficient vacuolar flavonoid transport is linked to intact flavonoid biosynthesis. nih.govoup.com During reconstitution experiments, this compound accumulated to more than 90% in the vacuole. oup.com The capacity to synthesize this compound and transport it into vacuoles is strongly reduced in mutants lacking a central vacuole. oup.com

While it has been commonly thought that phenolic compounds primarily localize in the vacuoles of epidermal cells for UV screening in some species, research in barley suggests that accumulation in response to environmental stimuli, such as CO2 and light intensity, occurs primarily in the mesophyll. nih.govmdpi.com One study found predominant localization of this compound in the barley mesophyll rather than the epidermis under elevated CO2 conditions. nih.gov Another study indicated that at least 50% of barley flavonoids occurred in the lower mesophyll rather than in the epidermis. mdpi.com However, this compound accumulation in the leaf epidermis tissue, but not the mesophyll, has also been observed after UV-B light exposure. researchgate.net This suggests that localization can be influenced by the specific stress applied.

Phenolic compounds are primarily synthesized via a multi-enzyme complex on the cytosolic surface of the endoplasmic reticulum and then transported to either the vacuole or the cell wall. mdpi.com Vacuolar phenolic compounds serve as a reservoir for antioxidant functions. mdpi.com

Pharmacological and Biological Activities of Saponarin: Mechanisms of Action

Antioxidant Activities and Molecular Mechanisms

Saponarin exhibits significant antioxidant activities, which are attributed to its ability to neutralize free radicals and modulate cellular antioxidant defense systems. nih.gov Its antioxidant potential has been evaluated through various in vitro and in vivo studies. nih.govnih.gov

Inhibition of Lipid Peroxidation

This compound has been shown to decrease lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury. In studies involving paracetamol-induced liver damage in rats, this compound pretreatment resulted in a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov Similarly, this compound inhibited malonaldehyde (MA) formation induced by UV irradiation in a squalene (B77637) model. medchemexpress.com The observed beneficial effect of this compound on lipid peroxidation corresponds with findings suggesting its antioxidant activity is comparable to that of alpha-tocopherol. nih.gov

Data Table: Effect of this compound on Lipid Peroxidation

| Model System | Treatment | Effect on Lipid Peroxidation Marker (MDA/MA) | Citation |

| Paracetamol-induced liver damage (in vivo rat) | This compound pretreatment (80 mg/kg, oral) | Significant decrease in MDA levels | nih.gov |

| UV-irradiated Squalene (in vitro) | This compound (2 µmol/mL) | Nearly 100% inhibition of MA formation | medchemexpress.com |

| Cocaine-induced oxidative stress (in vivo rat) | This compound alone (80 mg/kg p.o. 3 days) | Decreased LPO by 15% | nih.gov |

Modulation of Cellular Antioxidant Defense Systems (e.g., GSH, Catalase, Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

This compound influences the activity and levels of key components of the cellular antioxidant defense system, including glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). nih.govnih.govresearchgate.netoatext.com In a rat model of paracetamol-induced liver injury, this compound pretreatment significantly increased GSH levels and the activities of SOD, CAT, and GPx, which were decreased by paracetamol administration. nih.gov Similar findings were observed in a study investigating cocaine-induced oxidative stress in rats, where this compound pretreatment led to significant increases in GSH levels, CAT activity, SOD activity, and GPx activity. nih.gov These results indicate that this compound helps restore or enhance the body's natural defense mechanisms against oxidative damage. nih.govnih.gov

Data Table: Effect of this compound on Cellular Antioxidant Defense System Components

| Model System | Treatment | Effect on GSH Levels | Effect on CAT Activity | Effect on SOD Activity | Effect on GPx Activity | Citation |

| Paracetamol-induced liver damage (in vivo rat) | This compound pretreatment (80 mg/kg, oral) | Increased | Increased | Increased | Increased | nih.gov |

| Cocaine-induced oxidative stress (in vivo rat) | This compound pretreatment (80 mg/kg, oral) | Increased | Increased | Increased | Increased | nih.gov |

Scavenging of Reactive Oxygen Species (ROS) and Hydroxyl Radicals

This compound acts as a free radical scavenger, directly neutralizing reactive oxygen species (ROS), including hydroxyl radicals. nih.govtandfonline.comnih.gov Its ability to scavenge free radicals has been demonstrated in various in vitro assays, such as the DPPH test. nih.govnih.gov By directly interacting with and neutralizing these unstable molecules, this compound helps to prevent the oxidative damage they can inflict on biological molecules. nih.gov

Anti-inflammatory Effects and Underlying Signaling Pathways

This compound possesses anti-inflammatory properties, mediated through the modulation of various signaling pathways involved in the inflammatory response. acs.orgmedchemexpress.comresearchgate.netmdpi.comresearchgate.netchemfaces.comresearchgate.net

Inhibition of NF-κB Pathway

A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. medchemexpress.commdpi.comresearchgate.netchemfaces.comresearchgate.netresearchgate.netfedlab.ru The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. frontiersin.org Studies in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages have shown that this compound suppresses NF-κB activation. medchemexpress.comresearchgate.net This suppression is evidenced by the inhibition of IκBα phosphorylation, prevention of NF-κB nuclear translocation, and reduced NF-κB DNA binding. researchgate.net Consequently, this compound downregulates the expression of pro-inflammatory mediators such as IL-6 and targets of NF-κB like COX-2. medchemexpress.comresearchgate.net

Data Table: Effect of this compound on NF-κB Pathway in LPS-induced RAW 264.7 Cells

| This compound Concentration | Effect on IκBα Phosphorylation | Effect on NF-κB Nuclear Translocation | Effect on NF-κB DNA Binding | Effect on IL-6 Expression | Effect on COX-2 Expression | Citation |

| Effective concentrations | Inhibited | Prevented | Reduced | Downregulated | Reduced | medchemexpress.comresearchgate.net |

Modulation of MAPK Signaling Pathway (ERK, JNK, p38 Phosphorylation)

This compound has been shown to exert anti-inflammatory effects, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. chemfaces.commedchemexpress.com The MAPK pathway plays a crucial role in regulating various cellular processes, including inflammation, stress responses, and cell proliferation, and involves key kinases such as Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. thermofisher.commdpi.com

Studies have demonstrated that this compound can inhibit the phosphorylation of ERK and p38 in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages. chemfaces.comresearchgate.netresearchgate.netmdpi.com This inhibition of ERK and p38 phosphorylation is associated with a reduction in inflammatory responses. chemfaces.commedchemexpress.comresearchgate.net Furthermore, in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells, this compound significantly inhibited the phosphorylation of ERK, JNK, and p38. researchgate.netresearchgate.netmdpi.com This suggests that this compound can interfere with MAPK signaling in different cell types involved in inflammatory and allergic reactions. researchgate.netresearchgate.netmdpi.com

Data on the inhibitory effects of this compound on MAPK phosphorylation in RAW 264.7 and RBL-2H3 cells are summarized in the table below:

| Cell Type | Stimulus | This compound Concentration | Effect on ERK Phosphorylation | Effect on JNK Phosphorylation | Effect on p38 Phosphorylation | Source |

| RAW 264.7 | LPS | 80 µM | Inhibited | Not specified | Inhibited | researchgate.netresearchgate.netmdpi.com |

| RBL-2H3 | DNP-IgE/DNP-BSA | 40 µM | Inhibited | Inhibited | Inhibited | researchgate.netresearchgate.netmdpi.com |

| HaCaT cells | TNF-α and IFN-γ | 100 µM | Decreased | Not specified | Decreased | researchgate.net |

Suppression of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-4, IL-5, IL-6, IL-13)

This compound has been shown to suppress the expression of various pro-inflammatory cytokines, which are key mediators of the inflammatory response. researchgate.netresearchgate.netmdpi.comnih.govscilit.com In LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibited the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netresearchgate.netmdpi.comnih.govscilit.com TNF-α and IL-1β are crucial pro-inflammatory cytokines involved in initiating acute phase inflammatory responses. salimetrics.com

In DNP-IgE- and DNP-BSA-stimulated RBL-2H3 cells, this compound significantly inhibited the expression of a broader range of inflammatory mediators, including TNF-α, Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-6 (IL-6), and Interleukin-13 (IL-13). researchgate.netresearchgate.netmdpi.com These cytokines are involved in allergic reactions and inflammatory processes. researchgate.netresearchgate.netmdpi.commdpi.com

Data on the suppression of pro-inflammatory cytokine expression by this compound is presented below:

| Cell Type | Stimulus | This compound Concentration | Cytokines Suppressed | Source |

| RAW 264.7 | LPS | 80 µM | TNF-α, IL-1β, IL-6 | researchgate.netresearchgate.netmdpi.comnih.govscilit.com |

| RBL-2H3 | DNP-IgE/DNP-BSA | 40 µM | TNF-α, IL-4, IL-5, IL-6, IL-13 | researchgate.netresearchgate.netmdpi.com |

Inhibition of Inflammatory Mediators (iNOS, COX-2)

This compound has also demonstrated the ability to inhibit the expression of key inflammatory mediators, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). medchemexpress.comresearchgate.netresearchgate.netmdpi.comnih.govscilit.com iNOS is responsible for the production of nitric oxide (NO), a molecule involved in inflammation, while COX-2 is a crucial enzyme in the synthesis of prostaglandins, which also contribute to inflammatory responses. phcogres.com

The inhibitory effects of this compound on iNOS and COX-2 expression are summarized below:

| Cell Type | Stimulus | This compound Concentration | Effect on iNOS Expression | Effect on COX-2 Expression | Source |

| RAW 264.7 | LPS | 80 µM | Inhibited | Inhibited | researchgate.netresearchgate.netmdpi.comnih.govscilit.com |

| RBL-2H3 | DNP-IgE/DNP-BSA | 40 µM | Not specified | Inhibited | researchgate.netresearchgate.netmdpi.com |

Impact on Mast Cell Activation and Degranulation (β-hexosaminidase release)

This compound has been shown to impact mast cell activation and degranulation, a process central to allergic reactions and inflammatory responses. researchgate.netresearchgate.netmdpi.com Mast cells release various mediators, including β-hexosaminidase, upon activation and degranulation. frontiersin.orgtsijournals.commdpi.com β-hexosaminidase release is often used as a marker to quantify the extent of mast cell degranulation. frontiersin.orgtsijournals.commdpi.commdpi.com

In DNP-IgE- and DNP-BSA-stimulated RBL-2H3 cells, a mast cell line model, this compound significantly inhibited β-hexosaminidase degranulation. researchgate.netresearchgate.netmdpi.com This indicates that this compound can suppress the release of mediators from mast cells, contributing to its anti-allergic and anti-inflammatory potential. researchgate.netresearchgate.netmdpi.com

The effect of this compound on β-hexosaminidase release is shown below:

| Cell Type | Stimulus | This compound Concentration | Effect on β-hexosaminidase release | Source |

| RBL-2H3 | DNP-IgE/DNP-BSA | 40 µM | Significantly inhibited | researchgate.netresearchgate.netmdpi.com |

Interaction with TLR/MyD88 Signaling Pathway

Emerging research suggests that this compound may interact with the Toll-like receptor (TLR)/MyD88 signaling pathway, a key component of the innate immune system that triggers inflammatory responses upon recognition of pathogens. researchgate.netmedchemexpress.comgenome.jpfrontiersin.org The MyD88-dependent pathway, activated by most TLRs, leads to the production of pro-inflammatory cytokines and activation of NF-κB and MAPK pathways. genome.jpfrontiersin.org

One study suggests that this compound reduces downstream inflammatory responses by potentially disrupting the TLR4/MD2 complex and blocking MyD88-dependent inflammatory signaling. researchgate.net Docking simulations have indicated that this compound can directly interact with the TLR4/MD2 complex. researchgate.net This interaction could be a mechanism by which this compound exerts its anti-inflammatory effects by interfering with the initiation of inflammatory cascades mediated by TLRs and MyD88. researchgate.net

Hepatoprotective Activities

This compound has demonstrated significant hepatoprotective activities, protecting liver cells from damage induced by various chemical agents. ncats.iochemfaces.commedchemexpress.comdntb.gov.uanih.govnih.govresearchgate.netresearchgate.net This protective effect is often associated with its antioxidant properties and its ability to modulate cellular defense systems. ncats.iochemfaces.comnih.govnih.govresearchgate.nettandfonline.com

Protection Against Chemically Induced Liver Damage (e.g., CCl4, Paracetamol, Cocaine)

This compound has been investigated for its protective effects against liver damage induced by hepatotoxins such as carbon tetrachloride (CCl4), paracetamol (acetaminophen), and cocaine. ncats.iochemfaces.comdntb.gov.uanih.govnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov

In models of CCl4-induced liver damage in rats, this compound showed both in vitro and in vivo hepatoprotective and antioxidant activity. ncats.iochemfaces.comresearchgate.netdntb.gov.uadntb.gov.uaresearchgate.net CCl4 induces liver injury through the generation of reactive oxygen species (ROS) and subsequent inflammatory processes. plos.org this compound preincubation significantly ameliorated CCl4-induced hepatic damage in isolated rat hepatocytes in a concentration-dependent manner, improving cell viability, reducing LDH leakage, and restoring GSH levels and decreasing MDA quantity. chemfaces.comnih.gov In vivo studies also supported these findings, with this compound pretreatment increasing antioxidant defense systems and GSH levels while decreasing lipid peroxidation. ncats.iochemfaces.comnih.gov The protective effect of this compound was comparable to that of silymarin, a known hepatoprotector. chemfaces.comnih.govnih.gov

This compound also demonstrated protective effects against paracetamol-induced liver damage in rats. chemfaces.comdntb.gov.uanih.govnih.govresearchgate.net Paracetamol overdose is a common cause of acute liver failure, often linked to oxidative stress. dntb.gov.ua In isolated rat hepatocytes, this compound preincubation significantly ameliorated paracetamol-induced hepatotoxicity in a concentration-dependent manner, showing beneficial effects on cell viability, LDH leakage, GSH levels, and MDA quantity. chemfaces.comdntb.gov.uanih.govresearchgate.net In vivo studies confirmed that this compound pretreatment increased the cellular antioxidant defense system and GSH levels and decreased lipid peroxidation in paracetamol-challenged rats. chemfaces.comnih.govresearchgate.net Similar to CCl4-induced damage, this compound's protective activity was comparable to silymarin. chemfaces.comnih.govnih.gov

Furthermore, this compound pretreatment decreased cocaine toxicity in rats by increasing GSH levels and antioxidant enzyme activities (catalase, superoxide dismutase, glutathione peroxidase, glutathione reductase) and reducing malondialdehyde (MDA) formation. ncats.iochemfaces.commedchemexpress.comresearchgate.nettandfonline.comnih.gov Cocaine induces hepatotoxicity through oxidative stress. tandfonline.comnih.gov These findings highlight this compound's antioxidant capacity as a key mechanism in its hepatoprotective effects against chemically induced liver injury. ncats.iochemfaces.comtandfonline.comnih.gov

Summary of Hepatoprotective Effects:

| Inducing Agent | Model (in vitro/in vivo) | Key Findings | Source |

| CCl4 | In vitro (rat hepatocytes), In vivo (rats) | Ameliorated hepatic damage, increased cell viability, reduced LDH leakage, increased GSH, decreased MDA, increased antioxidant defense system. Protective effect comparable to silymarin. | ncats.iochemfaces.comnih.govresearchgate.net |

| Paracetamol | In vitro (rat hepatocytes), In vivo (rats) | Ameliorated hepatotoxicity, increased cell viability, reduced LDH leakage, increased GSH, decreased MDA, increased antioxidant defense system. Protective effect comparable to silymarin. | chemfaces.comdntb.gov.uanih.govnih.govresearchgate.net |

| Cocaine | In vivo (rats) | Decreased toxicity, increased GSH, increased antioxidant enzyme activities (CAT, SOD, GPx, GR), reduced MDA. | ncats.iochemfaces.comresearchgate.nettandfonline.comnih.gov |

Mechanisms Involving Antioxidant Defense Enhancement

This compound exhibits antioxidant activity through several mechanisms. It has been shown to scavenge free radicals, as demonstrated in DPPH tests. nih.gov Additionally, this compound may act as an antioxidant by inhibiting oxidative enzymes such as xanthine (B1682287) oxidase, a significant biological source of superoxide radicals, and by possessing superoxide scavenging activity. nih.govtandfonline.com Studies have indicated that this compound can neutralize the increase of free radicals caused by substances like paracetamol, contributing to its hepatoprotective effects. nih.gov In experimental models of liver damage, this compound pretreatment led to a significant increase in the cellular antioxidant defense system and glutathione (GSH) levels, alongside a decrease in lipid peroxidation. nih.gov The protective activity of this compound has been observed to be similar to that of silymarin, a known hepatoprotector. nih.gov Furthermore, this compound has been shown to improve antioxidant activities and DNA repair mechanisms in barley leaves under elevated UV-B irradiation. acs.orgnih.govresearchgate.net

In studies involving cocaine-induced oxidative stress in rats, this compound increased levels of the cell protector GSH and inhibited malondialdehyde (MDA) formation. tandfonline.com Pretreatment with this compound prevented the effects of cocaine on liver lipid peroxidation, GSH levels, and the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR). tandfonline.com

Antidiabetic and Hypoglycemic Effects

This compound has demonstrated potential antidiabetic and hypoglycemic effects through various mechanisms, including enzyme inhibition and modulation of glucose metabolism pathways. acs.orgresearchgate.netopenaccessjournals.comchemfaces.commedchemexpress.commedchemexpress.com

α-Glucosidase Inhibition

This compound has been characterized as an α-glucosidase inhibitor. tandfonline.comchemfaces.comtandfonline.comnih.gov Studies have shown that this compound exhibits mixed competitive inhibition on the activities of α-glucosidase and sucrase from different origins. tandfonline.comtandfonline.comnih.gov Research on Tinospora cordifolia leaf extract, which contains this compound, reported appreciable antioxidant and hydroxyl radical scavenging activities along with α-glucosidase inhibitory activity. tandfonline.comchemfaces.comtandfonline.comnih.gov

Data from studies on the inhibitory activity of this compound on intestinal maltase and sucrase are presented in the table below:

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Kᵢ' (µM) |

| Intestinal Maltase | 48 | 8 | 19.5 |

| Intestinal Sucrase | 35 | 6 | 13 |

Source: Sengupta et al., 2009 chemfaces.comtandfonline.comnih.gov

These values indicate the concentration of this compound required to inhibit 50% of enzyme activity (IC₅₀), the inhibition constant for the enzyme-inhibitor complex (Kᵢ), and the inhibition constant for the enzyme-substrate-inhibitor complex (Kᵢ'). chemfaces.comtandfonline.comnih.gov

Regulation of Signaling Pathways Associated with Glucose Metabolism (e.g., AMPK Activation)

This compound has been shown to regulate signaling pathways involved in glucose metabolism, notably through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). acs.orgresearchgate.netmedchemexpress.comnih.govnih.govdntb.gov.uafrontiersin.org AMPK is a crucial regulator of cellular energy homeostasis and plays a significant role in maintaining glucose and lipid metabolism. researchgate.netfrontiersin.orgcellsignal.com

Studies have demonstrated that this compound activates AMPK in a calcium-dependent manner. researchgate.netnih.govdntb.gov.ua This activation is not due to a direct interaction with the AMPK protein but rather through increasing intracellular calcium levels, which induces AMPK phosphorylation. researchgate.netnih.gov This process can be diminished by inhibiting CAMKKβ, an upstream kinase that phosphorylates AMPK in response to increased intracellular calcium. researchgate.netnih.govfrontiersin.orgcellsignal.com Activation of the AMPK pathway by this compound contributes to its antidiabetic effects. researchgate.netopenaccessjournals.comnih.gov

Influence on Glucose Production and Uptake in Cell Lines

This compound has been shown to influence glucose production and uptake in cell lines. Research using HepG2 and TE671 cells demonstrated that this compound suppressed the rate of gluconeogenesis (glucose production) and increased cellular glucose uptake by regulating AMPK. acs.orgresearchgate.netnih.gov

In HepG2 cells, this compound-induced AMPK activation inhibited the nuclear translocation of CRTC2 and HDAC5, coactivators of CREB and FoxO1 transcription factors, respectively. researchgate.netnih.gov This inhibition suppressed the transactivation activities of CREB and FoxO1, which are involved in upregulating the transcription of hepatic gluconeogenesis genes like PEPCK and G6Pase. researchgate.netnih.gov Chromatin immunoprecipitation assays confirmed the reduced binding of CRTC2 on the PEPCK and G6Pase promoters. researchgate.netnih.gov

In TE671 cells, AMPK phosphorylated HDAC5, which suppressed its nuclear penetration and upregulated GLUT4 transcription, leading to enhanced glucose uptake. researchgate.netnih.gov GLUT4 is a glucose transporter protein that facilitates glucose uptake into cells. researchgate.netopenaccessjournals.comnih.govfrontiersin.org

Impact on Postprandial Blood Glucose

Studies have investigated the impact of this compound on postprandial blood glucose levels. In vivo analysis in rats and healthy Japanese volunteers showed that this compound-rich barley leaves powder could significantly suppress the postprandial blood glucose increment. acs.orgresearchgate.net This effect is likely related to the ability of this compound to delay glucose absorption, potentially through its α-glucosidase inhibitory activity. tandfonline.comchemfaces.comtandfonline.comnih.gov

Anticancer Activities and Mechanisms

This compound has shown promising anticancer activities through various mechanisms, including the induction of apoptosis and modulation of signaling pathways. researchgate.netresearchgate.netresearchgate.netchemfaces.comdntb.gov.uajournal-jop.orgijper.org

Saponins (B1172615), in general, have been reported to exert anticancer effects through mechanisms such as cell-cycle arrest, antioxidant activity, inhibition of cellular invasion, and induction of apoptosis and autophagy. nih.govfrontiersin.org While research on this compound specifically for cancer is ongoing, studies suggest its potential. For instance, this compound has been noted for its potential therapeutic effects due to its anti-inflammatory, anti-cancer, and antioxidant properties. researchgate.net

Studies on breast cancer MDA-MB-231 cells treated with this compound revealed a dose-dependent increase in cytotoxic potential. ijper.org this compound treatment led to the release of LDH enzyme, indicating cell membrane cytotoxicity, and remarkably augmented oxidative stress. ijper.org These findings suggest that this compound may trigger oxidative stress and induce cell death in these cancer cells, highlighting its potential as an anti-cancer agent for breast cancer cells. ijper.org

The mechanisms by which saponins exert anticancer effects can involve the modulation of various signaling pathways, including MAPK, PI3K/Akt/mTOR, and NF-κB, which are often dysregulated in cancer. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.comresearchgate.net While direct studies specifically detailing this compound's impact on all these pathways in the context of cancer are still emerging, its observed effects on oxidative stress and potential to induce cell death align with known mechanisms of other saponins and flavonoids with anticancer properties. ijper.orgnih.govfrontiersin.orgmdpi.com

Cell Cycle Arrest

Cell cycle arrest is a fundamental mechanism in controlling cell proliferation, and its dysregulation is a hallmark of diseases like cancer. frontiersin.org this compound has been shown to induce cell cycle arrest. worldscientific.com This effect can be mediated through the activation of tumor suppressor pathways, such as the p53/p21 and p16/pRB pathways, which play central roles in regulating the cell cycle. frontiersin.org While the specific mechanisms for this compound are still being elucidated, studies on other saponins have indicated their ability to induce cell cycle arrest in various cancer cell lines by affecting different phases of the cell cycle. nih.govmdpi.com

Induction of Apoptosis and Autophagy

Apoptosis, or programmed cell death, and autophagy, a process of cellular self-degradation, are critical for maintaining cellular homeostasis and are often dysregulated in disease states. scielo.br this compound has been reported to induce both apoptosis and autophagy. worldscientific.com The induction of apoptosis by natural compounds, including saponins, can occur through both intrinsic (mitochondrial) and extrinsic pathways. nih.govmdpi.commdpi.com The intrinsic pathway often involves the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors, leading to the activation of caspases. mdpi.comnih.govmdpi.commdpi.commdpi.com Studies on other saponins have shown they can activate caspases, such as caspase-3, caspase-8, and caspase-9, and modulate the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic pathway. nih.govmdpi.comnih.govmdpi.com Autophagy can be activated by various stimuli, including stress and nutrient deprivation, and its relationship with apoptosis is complex, sometimes acting as a survival mechanism and at other times contributing to cell death. scielo.brmdpi.complos.org Research suggests that the induction of autophagy can be linked to the activation of signaling molecules like ERK and JNK. plos.org

Inhibition of Cellular Invasion and Angiogenesis

Cellular invasion and angiogenesis are crucial processes in the progression and metastasis of cancer. oncotarget.comfrontiersin.org this compound has been shown to inhibit both cellular invasion and angiogenesis. worldscientific.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. oncotarget.comfrontiersin.orgmdpi.comactasdermo.org Natural compounds can inhibit angiogenesis by targeting various factors and pathways involved in this process, including vascular endothelial growth factor (VEGF) signaling and the migration and proliferation of endothelial cells. frontiersin.orgmdpi.comfrontiersin.org Inhibition of cellular invasion often involves the modulation of matrix-degrading enzymes like matrix metalloproteinases (MMPs), which facilitate the breakdown of the extracellular matrix. frontiersin.org While specific detailed mechanisms for this compound's anti-invasive and anti-angiogenic effects require further dedicated study, related research on other natural compounds and saponins indicates that these effects can be mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and MAPK pathways. mdpi.comoncotarget.commdpi.comfrontiersin.orgresearchgate.netfrontiersin.org

Modulation of Signaling Pathways (e.g., NF-κB, p53-dependent mitochondrial pathway, p38, ERK, JNK)

This compound has been reported to modulate several key signaling pathways involved in various cellular processes, including inflammation, cell survival, and apoptosis. frontiersin.orgworldscientific.commdpi.com

NF-κB: this compound has been shown to suppress the activation of NF-κB. researchgate.net NF-κB is a critical transcription factor involved in inflammatory responses and the regulation of genes related to cell survival, proliferation, and invasion. researchgate.netresearchgate.net Inhibition of NF-κB activation can lead to reduced expression of pro-inflammatory mediators and downstream targets. researchgate.netresearchgate.net

p53-dependent mitochondrial pathway: The tumor suppressor protein p53 plays a significant role in inducing cell cycle arrest and apoptosis, often through the mitochondrial pathway. frontiersin.orgmdpi.comnih.govmdpi.comnih.gov While the direct interaction of this compound with the p53-dependent mitochondrial pathway requires further investigation, other saponins and natural compounds have been shown to activate p53, leading to downstream effects on pro-apoptotic proteins and mitochondrial depolarization. mdpi.comnih.govmdpi.com

MAPK pathways (p38, ERK, JNK): this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK and p38. researchgate.netresearchgate.net MAPK pathways, including ERK, p38, and JNK, are involved in a wide range of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. plos.orgmedchemexpress.commdpi.com Modulation of these pathways by this compound can influence these diverse cellular outcomes. Inhibition of ERK and p38 phosphorylation has been linked to anti-inflammatory effects. researchgate.netresearchgate.net JNK signaling is also implicated in cellular responses to stress and the induction of apoptosis and autophagy. plos.orgmedchemexpress.commdpi.com

Anti-proliferation and Anti-metastasis Effects

This compound exhibits anti-proliferation and anti-metastasis effects. worldscientific.com Anti-proliferation effects involve inhibiting the uncontrolled growth of cells, a hallmark of cancer. This can be achieved through mechanisms like inducing cell cycle arrest and promoting apoptosis. frontiersin.orgmdpi.com Anti-metastasis effects involve inhibiting the spread of cancer cells from the primary tumor to distant sites. This process involves several steps, including invasion, migration, and angiogenesis. nih.govoncotarget.comfrontiersin.orgresearchgate.net By inhibiting cellular invasion and angiogenesis, as discussed in Section 4.5.3, this compound contributes to its anti-metastatic potential. nih.govoncotarget.comfrontiersin.orgresearchgate.netfrontiersin.org

Neuroprotective Effects and Mechanisms

This compound has demonstrated neuroprotective effects. mdpi.comoncotarget.comfrontiersin.orgnih.govdntb.gov.ua Neuroprotection involves mechanisms that preserve neuronal function and survival, particularly in the face of insults such as oxidative stress and inflammation, which are implicated in neurodegenerative diseases. nih.govexplorationpub.comfrontiersin.orgnih.gov

Attenuation of Oxidative Stress in Neurons

One of the key mechanisms underlying the neuroprotective effects of this compound is the attenuation of oxidative stress in neurons. oncotarget.comnih.gov Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. researchgate.netfrontiersin.orgimrpress.com Neurons are particularly vulnerable to oxidative stress due to their high oxygen consumption and lipid content. nih.govfrontiersin.org Excessive ROS can lead to damage to cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and death. researchgate.netfrontiersin.orgimrpress.com this compound, as a flavonoid, possesses antioxidant properties. researchgate.netthegoodscentscompany.com Antioxidants can protect cells by scavenging free radicals and enhancing the activity of endogenous antioxidant defense systems. researchgate.netfrontiersin.orgimrpress.com Studies on other natural compounds have shown that they can attenuate oxidative stress in neurons by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and by reducing markers of oxidative damage such as malondialdehyde (MDA). nih.govnih.gov Modulation of signaling pathways like Nrf2, which regulates the expression of antioxidant genes, is also a common mechanism for neuroprotection against oxidative stress. frontiersin.orgnih.govfrontiersin.org

Protection Against Cerebral Ischemia/Reperfusion Injury

Cerebral ischemia-reperfusion injury (CIRI) is a significant contributor to poor outcomes following cerebral ischemia. Saponins, as a class of compounds, have demonstrated effectiveness in ameliorating CIRI by targeting mechanisms such as oxidative stress, neuroinflammation, and apoptosis. nih.gov While the provided search results discuss the protective effects of saponins in general against CIRI nih.govnih.govsciopen.comfrontiersin.org, and one result mentions this compound in the context of cerebral ischemia-reperfusion worldscientific.com, specific detailed research findings solely on this compound's mechanisms in CIRI from the searches are limited. However, the broader literature on saponins suggests potential avenues for this compound's action in this area, including the inhibition of oxidative stress and apoptosis, and the promotion of neurogenesis and angiogenesis. nih.gov

Modulation of Neurotransmitter Systems

Neurotransmitter systems play a critical role in central nervous system function. justintimemedicine.comderangedphysiology.comnih.gov Modulation of these systems can influence various neurological processes. While the search results indicate that saponins in general can modulate neurotransmitters nih.gov, and one result mentions this compound's effect on cortical cholecystokinin (B1591339) (CCK) mRNA levels and the expression of VLPO c-Fos, which are related to sleep regulation and neuronal activity researchgate.net, detailed mechanisms of how this compound specifically modulates a broad range of neurotransmitter systems are not extensively covered in the provided snippets. Another study indicates this compound's potential to affect brain neurotransmitter levels (5-HT, glutamate, GABA, dopamine, and norepinephrine) in the context of fenitrothion-induced toxicity, suggesting an influence on these systems. researchgate.net

Anti-apoptosis in Neural Cells

Apoptosis, or programmed cell death, is a crucial process in the nervous system, and its dysregulation can contribute to neurodegenerative disorders. numberanalytics.comehu.eus Several search results highlight the anti-apoptotic effects of saponins and related compounds in neural contexts. Crude saponin (B1150181) from Platycodon grandiflorum has been shown to attenuate amyloid-beta-induced neurotoxicity by inhibiting apoptosis in hippocampal neurons, regulating Bcl-2 family proteins and the mitochondrial apoptosis pathway, and downregulating MAPK signaling which is involved in inducing apoptosis. nih.gov Saponins are generally recognized for their anti-apoptotic properties in the context of neuroprotection. nih.gov While direct studies specifically on this compound's anti-apoptotic mechanisms in neural cells were not the primary focus of all retrieved documents, the evidence for related saponins strongly suggests a similar potential for this compound. nih.govnih.gov

Attenuation of Ca2+ Influx

Calcium influx into neurons is a critical event in neurotransmission and can also play a role in excitotoxicity and cell death under pathological conditions. justintimemedicine.com Modulating Ca2+ influx can therefore be a neuroprotective strategy. Research indicates that this compound can activate AMPK in a calcium-dependent manner, suggesting an interaction with calcium signaling pathways. nih.govnih.govresearchgate.net One study explicitly states that this compound increased intracellular calcium levels, which then induced AMPK phosphorylation. researchgate.net This suggests that this compound can influence intracellular calcium dynamics, which may contribute to its observed biological effects, including potential neuroprotection by preventing excessive calcium influx.

Modulation of Neurotrophic Factors

Neurotrophic factors are essential for neuronal survival, growth, and differentiation. Modulation of these factors can support neuronal health and plasticity. While the provided search results discuss the role of neurotrophic factors like BDNF, NT-3, and NGF in neuronal function and survival ehu.eus, and mention that their expression can be modulated by neurotransmitter systems , there is no direct information in the search results detailing how this compound specifically modulates neurotrophic factors. The general review on saponins mentions the modulation of neurotrophic factors as a proposed mechanism of their neuroprotective function nih.gov, suggesting this could be an area of effect for this compound as well, although specific evidence was not found in the provided snippets.

Regeneration of Neural Networks

Regeneration of neural networks is a complex process crucial for recovery after neurological injury. nih.govdistill.pub While the search results touch upon the concept of neuroregeneration in the context of tissue engineering and artificial intelligence nih.govdistill.pubarxiv.orgnih.govarxiv.org, and the general neuroprotective effects of saponins including promoting neurogenesis nih.gov, there is no specific information in the provided snippets detailing how this compound directly contributes to the regeneration of neural networks. The review on saponins mentions the regeneration of neural networks as a proposed mechanism of their neuroprotective function nih.gov, suggesting a potential role, but specific research findings on this compound's involvement were not found.

Anti-obesity and Antiobesity Effects

This compound has demonstrated potential in combating obesity, a condition characterized by excessive lipid accumulation and linked to various metabolic disorders. researchgate.netnih.gov Studies have investigated its effects on lipid metabolism and adipogenesis. mdpi.comjst.go.jp

Suppression of Lipid Accumulation in Adipocytes

In vitro studies have shown that this compound can suppress the accumulation of lipids in adipocytes. Specifically, research using 3T3-L1 adipocytes and HepG2 hepatocytes demonstrated that this compound significantly inhibited total lipid accumulation. mdpi.comnih.gov This effect suggests that this compound may interfere with the processes by which fat is stored in these cells. mdpi.com

Research indicates that this compound's ability to suppress fat accumulation in 3T3-L1 cells might be linked to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of peroxisome proliferator-activated receptor gamma (PPARγ). jst.go.jp PPARγ is a key transcription factor involved in adipocyte differentiation and lipid storage. nih.govfrontiersin.org

| Cell Line | Treatment | Effect on Lipid Accumulation | Reference |

| 3T3-L1 adipocytes | This compound-rich barley sprouts extract | Significantly inhibited | mdpi.comnih.gov |

| HepG2 hepatocytes | This compound-rich barley sprouts extract | Significantly inhibited | mdpi.comnih.gov |

| 3T3-L1 adipocytes | This compound | Suppressed | jst.go.jp |

Regulation of AMPK and Cholesterol Biosynthesis

This compound has been shown to influence the regulation of AMP-activated protein kinase (AMPK), a crucial enzyme involved in maintaining energy balance and regulating lipid metabolism. mdpi.comresearchgate.netnih.govmedchemexpress.com Studies indicate that this compound can activate AMPK in a calcium-dependent manner. researchgate.netnih.gov

Activation of AMPK by this compound has been linked to the inhibition of fat and cholesterol biosynthesis processes. researchgate.netnih.gov Research using HepG2 cells demonstrated that this compound-rich barley sprouts extract could downregulate total intracellular and free cholesterol concentrations by activating the AMPK pathway. nih.gov This activation subsequently led to the inhibition of the activities of hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) and sterol regulatory element-binding protein-2 (SREBP2), key enzymes and transcription factors involved in cholesterol biosynthesis. nih.gov

AMPK activation is known to inhibit the expression of SREBP-1c and PPARγ, which are associated with lipid metabolism and the expression of lipogenic enzymes like fatty acid synthase (FAS), as well as triglyceride production. nih.govnih.gov Increased AMPK expression can lead to increased fatty acid oxidation in the liver, reduced fatty acid biosynthesis, increased fat degradation in adipose tissues, and decreased lipid synthesis. nih.gov

| Target/Pathway | Effect of this compound | Outcome | Reference |

| AMPK | Activation (calcium-dependent) | Inhibition of fat and cholesterol biosynthesis | researchgate.netnih.gov |

| HMGCR activity | Inhibition (via AMPK pathway activation) | Reduced cholesterol synthesis | nih.gov |

| SREBP2 activity | Inhibition (via AMPK pathway activation) | Reduced cholesterol synthesis | nih.gov |

| SREBP-1c expression | Inhibition (via AMPK activation) | Reduced lipid metabolism and lipogenic enzyme expression | nih.govnih.gov |

| PPARγ expression | Inhibition (via AMPK activation) | Reduced lipid metabolism and adipogenesis | nih.govnih.gov |

| Total intracellular cholesterol | Downregulation (via AMPK pathway activation) | Reduced cholesterol levels in cells | nih.gov |

| Free cholesterol | Downregulation (via AMPK pathway activation) | Reduced cholesterol levels in cells | nih.gov |

| Triglyceride accumulation | Inhibition (potentially via AMPK regulation) | Reduced fat storage | nih.govnih.gov |

Anti-allergic and Skin-Protective Effects

This compound has demonstrated significant anti-allergic and skin-protective properties, suggesting its potential use in managing immune-related skin conditions. researchgate.netnih.govresearchgate.net

Inhibition of Allergic Mediators and Degranulation

This compound exhibits anti-allergic effects by inhibiting the release of allergic mediators and suppressing degranulation in mast cells and basophils. researchgate.netnih.govmdpi.commdpi.com In RBL-2H3 (rat basophilic leukemia) cells, this compound significantly inhibited β-hexosaminidase degranulation. researchgate.netnih.gov This inhibition is a key indicator of reduced mast cell activation.

Furthermore, this compound has been shown to inhibit the expression of various inflammatory and allergic mediators. In lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, this compound significantly inhibited the expression of cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. researchgate.netnih.govresearchgate.net In RBL-2H3 cells, this compound suppressed the expression of inflammatory mediators including TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ. researchgate.netnih.gov In HaCaT (human immortalized keratinocyte) cells stimulated with TNF-α and interferon (IFN)-γ, this compound inhibited the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, and thymic stromal lymphopoietin. researchgate.netnih.govresearchgate.netsciprofiles.com